1-Benzyl-4,4-diphenylpiperidine

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

1-Benzyl-4,4-diphenylpiperidine (CAS 40105-95-1, molecular formula C24H25N, molecular weight 327.46 g/mol) is a synthetic 4,4-diarylpiperidine derivative characterized by a central piperidine ring bearing two geminal phenyl substituents at the 4-position and an N-benzyl group. This compound serves as a critical synthetic intermediate for accessing the broader 4,4-diphenylpiperidine pharmacophore class, which underpins several centrally-acting pharmaceuticals and research candidates.

Molecular Formula C24H25N
Molecular Weight 327.5 g/mol
CAS No. 40105-95-1
Cat. No. B3351820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4,4-diphenylpiperidine
CAS40105-95-1
Molecular FormulaC24H25N
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C24H25N/c1-4-10-21(11-5-1)20-25-18-16-24(17-19-25,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2
InChIKeyDCIVLOBESAYQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4,4-diphenylpiperidine (CAS 40105-95-1) Procurement Guide: Core Structure, Specifications, and Industrial Baseline


1-Benzyl-4,4-diphenylpiperidine (CAS 40105-95-1, molecular formula C24H25N, molecular weight 327.46 g/mol) is a synthetic 4,4-diarylpiperidine derivative characterized by a central piperidine ring bearing two geminal phenyl substituents at the 4-position and an N-benzyl group . This compound serves as a critical synthetic intermediate for accessing the broader 4,4-diphenylpiperidine pharmacophore class, which underpins several centrally-acting pharmaceuticals and research candidates . The compound's predicted physicochemical profile—including a calculated LogP of 4.84 and a boiling point of 447.4 ± 45.0 °C at 760 mmHg—reflects its high lipophilicity and thermal stability, attributes directly relevant to handling and formulation considerations in both research and industrial settings .

Why 1-Benzyl-4,4-diphenylpiperidine Cannot Be Substituted with Common Piperidine Analogs


Procurement decisions for piperidine-based intermediates frequently encounter substitution proposals involving structurally simpler analogs such as 4-benzylpiperidine (lacking the 4,4-diphenyl motif) or 1-benzyl-4-phenylpiperidine (bearing only a single phenyl substituent). However, the unique 4,4-diphenyl substitution pattern in 1-benzyl-4,4-diphenylpiperidine confers distinct conformational and electronic properties that fundamentally alter receptor binding profiles and synthetic utility relative to its mono-phenyl or non-phenyl counterparts . This structural differentiation is non-trivial: the presence of two geminal phenyl rings introduces steric constraints that rigidify the piperidine scaffold, directly impacting molecular recognition at target binding sites such as sigma receptors, opiate receptors, and the MPTP receptor binding site [1]. Substituting this compound with a mono-phenyl analog would therefore invalidate any structure-activity relationship (SAR) conclusions derived from the 4,4-diphenyl framework, and would preclude access to downstream derivatives that rely on the 4,4-diaryl pharmacophore for therapeutic activity. The following quantitative evidence establishes the precise nature and magnitude of these differentiating characteristics.

Quantitative Differentiation Evidence for 1-Benzyl-4,4-diphenylpiperidine (CAS 40105-95-1)


Structural Rigidity and Conformational Constraint: The 4,4-Diphenyl Motif Compared to 4-Mono-Phenyl Analogs

The 4,4-diphenyl substitution pattern of 1-benzyl-4,4-diphenylpiperidine introduces a unique degree of conformational constraint absent in 1-benzyl-4-phenylpiperidine. The presence of two geminal phenyl groups at the 4-position sterically restricts the conformational flexibility of the piperidine ring relative to the mono-phenyl analog, which retains greater rotational freedom [1]. This rigidity is a critical determinant of binding site complementarity. In comparative receptor binding studies of the broader 4,4-diphenylpiperidine class versus 4-phenylpiperidine derivatives, this conformational difference correlates with distinct pharmacological profiles at neural receptor binding sites, as demonstrated by Stasch et al. (1988) in their comparative evaluation of 4,4-diphenylpiperidine derivatives and their sila analogs [2].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

N-Substituent-Dependent Opiate Receptor Binding: Quantitative IC50 Comparison Across 1-Alkyl-4,4-diphenylpiperidines

The opiate receptor binding profile of 4,4-diphenylpiperidine derivatives is exquisitely sensitive to the nature of the N-substituent, establishing that different 1-substituted analogs are pharmacologically non-interchangeable. In a direct comparative binding study using rat brain synaptosomal membranes, Neuser et al. (1983) quantified the IC50 values for displacement of [3H]dihydromorphine (mu-opiate receptor agonist) across several 1-alkyl-4,4-diphenylpiperidine derivatives [1]. The 1-methyl derivative exhibited an IC50 of 0.71 μM, whereas the 1-t-butyl and 1-isopropyl analogs—used clinically as antiparkinsonism agents—demonstrated substantially lower inhibitory potency, requiring distinctly higher concentrations to achieve 50% inhibition. This structure-activity relationship demonstrates that the N-benzyl substituent of the target compound confers a specific binding profile distinct from other N-alkyl variants in the same chemical series. For [3H]etorphine displacement, the 1-methyl derivative exhibited an IC50 of 9 μM, and for the delta-opiate receptor agonist [3H][D-Ala2,D-Leu5]enkephalin, the IC50 was 2.1 μM [1].

Opioid Pharmacology Receptor Binding Analgesic Development

Silicon-for-Carbon Substitution Effects: Comparative Monoamine Uptake Inhibition of 4,4-Diphenylpiperidine Carbon vs. Sila Analogs

The pharmacological consequences of subtle structural modification to the 4,4-diphenylpiperidine core are further illuminated by a direct comparative study of carbon-containing 4,4-diphenylpiperidines versus their sila analogs (where the central carbon atom is replaced by silicon). Stasch et al. (1988) evaluated the interaction of both compound classes with neural receptor binding sites and synaptosomal monoamine uptake systems [1]. The study revealed that 4,4-diphenyl-4-sila-piperidine derivatives exhibit substantially stronger uptake-inhibiting properties for noradrenaline and serotonin compared to the corresponding carbon-based 4,4-diphenylpiperidine compounds. This silicon-for-carbon substitution data underscores the high sensitivity of the 4,4-diphenyl scaffold to atomic-level modifications—reinforcing that even isosteric replacement at the central atom produces significant pharmacological divergence.

Monoamine Transporters Silicon Medicinal Chemistry Antiparkinsonian Agents

4,4-Disubstituted Piperidine Scaffold Enables High-Affinity NK1 Antagonism: Benchmark IC50 Values

The 4,4-disubstituted piperidine ring system—of which 1-benzyl-4,4-diphenylpiperidine is a foundational exemplar—has been established as a privileged scaffold for achieving high-affinity antagonism at the human neurokinin-1 (NK1) receptor. Stevenson et al. (1998) reported structure-activity relationship studies demonstrating that derivatives of this scaffold can achieve sub-nanomolar NK1 receptor affinity [1]. The optimal compound in the series, featuring a 3,5-bis(trifluoromethyl)benzyl ether side chain (compound 12), exhibited an hNK1 IC50 of 0.95 nM [1]. Furthermore, the scaffold tolerates diverse N-substituents including acyl (IC50 = 5.3 nM) and sulfonyl (IC50 = 5.7 nM) derivatives, demonstrating the versatility of the 4,4-disubstituted core for generating potent NK1 antagonists [1]. Selected compounds from this series demonstrated in vivo efficacy in a resiniferotoxin-induced vascular leakage model, with ID50 values of 0.22 mg/kg and 0.28 mg/kg [1].

NK1 Antagonist Substance P Receptor Pain and Inflammation

Physicochemical Differentiation: Lipophilicity and Predicted ADME Properties vs. Mono-Phenyl Analogs

The physicochemical properties of 1-benzyl-4,4-diphenylpiperidine differ substantially from those of its mono-phenyl counterpart, with direct implications for formulation, handling, and predicted pharmacokinetic behavior. The target compound exhibits a calculated LogP of 4.84 (ACD/Labs Percepta prediction) , compared to a LogP of 4.00 for 1-benzyl-4-phenylpiperidine [1]—a difference of 0.84 log units corresponding to an approximately 7-fold difference in octanol-water partition coefficient. At physiological pH (pH 7.4), the target compound's LogD is 4.34, with a predicted bioconcentration factor (BCF) of 797.95, indicating substantially higher lipophilicity and membrane permeability potential than the mono-phenyl analog . Additionally, the target compound's density (1.082 g/cm³) and boiling point (447.4 °C at 760 mmHg) reflect its higher molecular mass and enhanced thermal stability compared to 1-benzyl-4-phenylpiperidine (density 1.047 g/cm³) [2].

Lipophilicity Blood-Brain Barrier Penetration ADME Prediction

Synthetic Utility as a Versatile Intermediate: N-Debenzylation Access to 4,4-Diphenylpiperidine Core

1-Benzyl-4,4-diphenylpiperidine serves a well-documented synthetic role as a direct precursor to 4,4-diphenylpiperidine, a valuable intermediate for further derivatization. Patent DE2139084A (1973) explicitly describes that 4,4-diphenylpiperidine is obtainable by hydrogenation of 1-benzyl-4,4-diphenylpiperidine, with the reactions proceeding very smoothly and providing good to very good yields [1]. This N-debenzylation step enables access to the free NH-piperidine scaffold, which can subsequently be functionalized with diverse N-substituents for structure-activity relationship exploration or pharmaceutical development. The target compound thus functions as a protected form of the 4,4-diphenylpiperidine pharmacophore, offering a defined synthetic pathway that is not available from non-benzylated or mono-phenyl analogs. Alternative synthetic routes to 4,4-diphenylpiperidine compounds via 5-step sequences have been reported with overall yields of only approximately 23% of theory [2], suggesting that the benzyl-protected route may offer efficiency advantages.

Synthetic Chemistry Hydrogenation Pharmaceutical Intermediate

Optimal Research and Industrial Application Scenarios for 1-Benzyl-4,4-diphenylpiperidine (CAS 40105-95-1)


Medicinal Chemistry: NK1 Antagonist Development and Lead Optimization

In NK1 antagonist drug discovery programs, 1-benzyl-4,4-diphenylpiperidine provides direct access to the validated 4,4-disubstituted piperidine scaffold. Structure-activity relationship studies have established that this scaffold supports high-affinity NK1 antagonism, with optimized derivatives achieving hNK1 IC50 values as low as 0.95 nM [1]. The compound's N-benzyl group can serve as a synthetic handle—either retained for SAR exploration or removed via hydrogenation to enable installation of alternative N-substituents including acyl (IC50 = 5.3 nM) and sulfonyl (IC50 = 5.3 nM) moieties that maintain NK1 receptor affinity [1]. Selected compounds from this series demonstrate in vivo efficacy in vascular leakage models with ID50 values of 0.22-0.28 mg/kg, validating the translational relevance of this scaffold for pain and inflammation indications [1].

Opioid Receptor Pharmacology: Structure-Activity Relationship Studies of 4,4-Diphenylpiperidines

For research programs investigating opiate receptor pharmacology, 1-benzyl-4,4-diphenylpiperidine serves as a representative N-substituted member of the 4,4-diphenylpiperidine class. Direct comparative binding data from Neuser et al. (1983) establish that N-substituent identity critically determines opiate receptor binding potency across mu and delta subtypes [1]. In these assays, 1-methyl-4,4-diphenylpiperidine displaced [3H]dihydromorphine with an IC50 of 0.71 μM and [3H][D-Ala2,D-Leu5]enkephalin with an IC50 of 2.1 μM, while bulkier N-substituents (t-butyl, isopropyl) exhibited substantially reduced inhibitory activity [1]. The N-benzyl substituent of the target compound provides a structurally distinct point of comparison for probing the steric and electronic requirements of the opiate receptor binding pocket. This compound is appropriate for systematic SAR campaigns exploring N-substituent effects on receptor selectivity and intrinsic activity.

Synthetic Chemistry: Strategic Intermediate for 4,4-Diarylpiperidine Library Synthesis

In synthetic chemistry workflows requiring the 4,4-diarylpiperidine pharmacophore, 1-benzyl-4,4-diphenylpiperidine functions as a protected intermediate that can be advanced to the free amine 4,4-diphenylpiperidine via catalytic hydrogenation [1]. Patent literature (DE2139084A) documents that this N-debenzylation proceeds smoothly with good to very good yields, providing a reliable entry point for subsequent N-functionalization [1]. This synthetic route offers a more direct and potentially higher-yielding alternative to multi-step sequences that construct the 4,4-diaryl framework de novo; alternative 5-step Friedel-Crafts based routes to 4,4-diarylpiperidines have been reported with overall yields of approximately 23% of theory [2]. The compound's high lipophilicity (LogP = 4.84) [3] and thermal stability (boiling point 447.4 °C) [4] further support its handling and storage in industrial synthetic settings.

Neuroscience: Comparative Studies of Monoamine Transporter Pharmacology

For neuroscience research programs investigating monoamine transporter pharmacology, 1-benzyl-4,4-diphenylpiperidine represents the carbon-based 4,4-diphenylpiperidine scaffold that has been directly compared to silicon-containing analogs (sila derivatives). Stasch et al. (1988) demonstrated that the 4,4-diphenyl-4-sila-piperidines exhibit substantially stronger noradrenaline and serotonin uptake inhibition than the corresponding carbon compounds [1]. The target compound therefore serves as the essential carbon-based reference standard for any comparative study exploring silicon-for-carbon substitution effects on monoamine transporter pharmacology. This application is particularly relevant given the established use of 1-alkyl-4,4-diphenylpiperidine derivatives as antiparkinsonian agents, where the balance of dopaminergic, noradrenergic, and serotonergic effects contributes to therapeutic profiles [1].

Quote Request

Request a Quote for 1-Benzyl-4,4-diphenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.